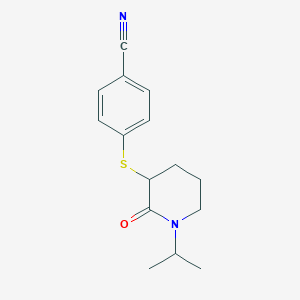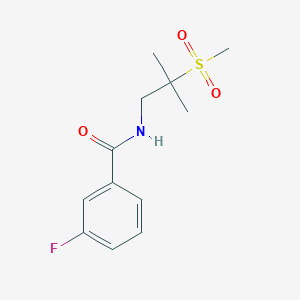
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide, also known as FHPC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
The exact mechanism of action of N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer cell growth. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its inhibition of COX-2 and MMPs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to various diseases. Additionally, this compound has been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is important in cancer growth and metastasis.
実験室実験の利点と制限
One advantage of using N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide in lab experiments is its high purity and yield when synthesized using the method described above. Additionally, this compound has been found to have low toxicity, making it a potentially safe compound for use in various experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide. One area of interest is in the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and the treatment of inflammatory diseases. Finally, more research is needed to optimize the synthesis method of this compound and improve its solubility in water for use in various experiments.
合成法
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-hydroxybenzoic acid with cyclohexanone, followed by the addition of thionyl chloride and ammonia. The final step involves the reaction of the resulting amide with 1,3-cyclohexadiene. This method has been reported to yield this compound in high purity and yield.
科学的研究の応用
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in cancer research, where this compound has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h1-2,6-9,16H,3-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIGHBRVMIVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)

![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)




![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)




